3',4'-Dimethylbiphenyl-3-carboxylic acid
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Overview
Description
3’,4’-Dimethylbiphenyl-3-carboxylic acid is an organic compound commonly used as an intermediate in organic synthesis. It is also utilized as a raw material for liquid crystal materials, which are essential in the production of liquid crystal displays and other electronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dimethylbiphenyl-3-carboxylic acid typically involves the reaction of 3,4-dimethylbiphenyl with a carboxylating agent under specific conditions. One common method is the Friedel-Crafts acylation reaction, where 3,4-dimethylbiphenyl reacts with carbon dioxide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In industrial settings, the production of 3’,4’-Dimethylbiphenyl-3-carboxylic acid may involve more scalable and cost-effective methods. These methods often include continuous flow processes and the use of more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dimethylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols .
Scientific Research Applications
3’,4’-Dimethylbiphenyl-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and molecular interactions.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of liquid crystal materials for electronic displays.
Mechanism of Action
The mechanism of action of 3’,4’-Dimethylbiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions are crucial in its role as an intermediate in organic synthesis and its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylbiphenyl: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
3-Carboxybiphenyl: Contains a carboxylic acid group but lacks the methyl groups, affecting its physical and chemical properties.
4-Methylbiphenyl-3-carboxylic acid: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
3’,4’-Dimethylbiphenyl-3-carboxylic acid is unique due to the presence of both methyl groups and a carboxylic acid group on the biphenyl structure. This combination of functional groups enhances its reactivity and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-6-7-13(8-11(10)2)12-4-3-5-14(9-12)15(16)17/h3-9H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNROSMDZFNPPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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